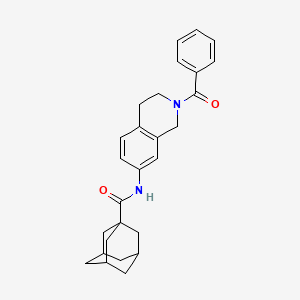
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C27H30N2O2 and its molecular weight is 414.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of action
Thiqs often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Thiqs are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of action
Thiqs are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生物活性
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a synthetic compound derived from the isoquinoline family. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N2O2, with a molecular weight of approximately 364.48 g/mol. The compound features a unique adamantane moiety that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects.
- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. Results showed significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Case Study 2: Neuroprotection
In vitro studies using neuroblastoma cell lines demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its role in protecting against oxidative damage.
Case Study 3: Antimicrobial Efficacy
A series of antimicrobial assays revealed that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans. Further optimization of the structure may enhance its efficacy against these pathogens.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with other isoquinoline derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinoline) | Moderate antimicrobial | Lacks adamantane moiety; lower potency |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective; mild anti-inflammatory | Similar structure but different activity profile |
| N-(2-benzoyl-3-fluoroisoquinoline) | Anticancer | Fluorine substitution enhances activity |
属性
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c30-25(22-4-2-1-3-5-22)29-9-8-21-6-7-24(13-23(21)17-29)28-26(31)27-14-18-10-19(15-27)12-20(11-18)16-27/h1-7,13,18-20H,8-12,14-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVLFKFKLNWRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













